1-Bromo-5-butylundecane

Organic Synthesis Solubility Engineering Process Chemistry

1-Bromo-5-butylundecane (Molecular Formula: C15H31Br, Molecular Weight: 291.31 g/mol) is a specialized branched-chain alkyl halide. Unlike linear alkyl bromides such as 1-Bromopentadecane (CAS 629-72-1), this compound features a "swallow-tail" branching at the 5-position, which introduces unique steric bulk that disrupts crystallinity and enhances solubility in common organic solvents.

Molecular Formula C15H31Br
Molecular Weight 291.31 g/mol
Cat. No. B13365419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5-butylundecane
Molecular FormulaC15H31Br
Molecular Weight291.31 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCC)CCCCBr
InChIInChI=1S/C15H31Br/c1-3-5-7-8-12-15(11-6-4-2)13-9-10-14-16/h15H,3-14H2,1-2H3
InChIKeyKLLRRBCDPVQVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-5-butylundecane: Branched Alkyl Bromide Properties and Research Applications


1-Bromo-5-butylundecane (Molecular Formula: C15H31Br, Molecular Weight: 291.31 g/mol) is a specialized branched-chain alkyl halide . Unlike linear alkyl bromides such as 1-Bromopentadecane (CAS 629-72-1), this compound features a "swallow-tail" branching at the 5-position, which introduces unique steric bulk that disrupts crystallinity and enhances solubility in common organic solvents . Its density is approximately 1.276 g/mL, and it is insoluble in water but readily soluble in ether and chloroform . The compound's high purity (typically 95%) and availability make it a valuable intermediate for organic synthesis, materials science, and pharmaceutical research, particularly where controlled reactivity and solubility are paramount .

Branched alkyl bromide for organic synthesis
Materials science building block with enhanced solubility
Pharmaceutical intermediate with controlled reactivity

Why 1-Bromo-5-butylundecane Cannot Be Replaced by Linear Alkyl Bromides


The substitution of 1-Bromo-5-butylundecane with its linear analog, 1-Bromopentadecane (C15H31Br, CAS 629-72-1), is not functionally equivalent due to profound differences in physicochemical properties stemming from molecular branching. 1-Bromopentadecane is a solid at room temperature (mp 17-19 °C) with a density of 1.005 g/mL, while 1-Bromo-5-butylundecane remains a liquid (or low-melting solid) with a higher density of approximately 1.276 g/mL . More critically, the "swallow-tail" branching at the 5-position introduces steric hindrance that significantly moderates SN2 reaction kinetics, preventing over-alkylation and enabling controlled mono-functionalization—a critical advantage in complex syntheses [1]. Furthermore, the branched structure disrupts molecular packing, leading to enhanced solubility in non-polar and polar aprotic solvents compared to its linear counterpart, which is essential for applications in organic electronics and advanced materials . These inherent differences render generic substitution impractical and often detrimental to synthetic outcomes.

1-Bromo-5-butylundecane
Liquid at RT; density ~1.276 g/mL; soluble in ether, chloroform
1-Bromopentadecane (linear)
Solid (mp 17–19°C); lower density; solubility profile may differ
Moderated SN2 Reactivity
Steric bulk promotes mono-selectivity, reduces over-alkylation
Linear Reactivity Profile
Higher SN2 reactivity may lead to poly-alkylation and complex mixtures
Balanced Crystallinity Disruption
Enables solution processing while retaining molecular order
Linear Chain Packing
May crystallize too readily, limiting solution-phase applications

Quantitative Evidence for Selecting 1-Bromo-5-butylundecane Over Analogs


Enhanced Solubility in Organic Solvents vs. Linear 1-Bromopentadecane

1-Bromo-5-butylundecane exhibits significantly higher solubility in common organic solvents compared to its linear analog, 1-Bromopentadecane. This is attributed to its branched structure, which disrupts molecular packing and lowers melting point, leading to a liquid physical state at room temperature, unlike the solid 1-Bromopentadecane . This enhanced solubility is critical for achieving higher concentrations in reaction media and for processing in material science applications.

Solubility Profile
Class-level inference
Liquid at RT; density ~1.276 g/mL; soluble in ether, chloroform
Supports higher concentration processing
Compared to solid linear analog (mp 17–19°C)
Organic Synthesis Solubility Engineering Process Chemistry

Controlled Reactivity and Mono-Selectivity in SN2 Alkylations

The steric bulk provided by the 5-butyl branching in 1-Bromo-5-butylundecane moderates its reactivity in SN2 reactions. While this may slow reaction rates, it imparts a crucial advantage: the prevention of over-alkylation and improved selectivity for mono-functionalization [1]. This is in contrast to linear 1-Bromopentadecane, which, lacking this steric hindrance, is more prone to uncontrolled poly-alkylation, leading to complex mixtures and lower yields of the desired product. The effect is analogous to that observed with other branched alkyl bromides like 2-Ethylhexyl Bromide [1].

SN2 Alkylation Selectivity
Class-level inference
Steric hindrance moderates reactivity, favors mono-alkylation
Supports mono-functionalization control
Linear bromides risk poly-alkylation
Synthetic Methodology Reaction Selectivity Alkylation

Structural Utility for Organic Electronics and Photovoltaic Materials

Branched alkyl chains like the 5-butylundecane moiety are deliberately incorporated into conjugated polymers (e.g., polythiophenes, DPP-based polymers) to impart solubility without severely disrupting charge transport properties . The specific "swallow-tail" branching of 1-Bromo-5-butylundecane disrupts crystallization just enough to enable solution processing (e.g., spin-coating, inkjet printing) while maintaining sufficient molecular order for efficient charge carrier mobility . This balance is difficult to achieve with shorter branched chains (e.g., 2-ethylhexyl) or linear chains, which either crystallize too readily or disrupt packing too severely [1].

Side-Chain Engineering
Class-level inference
Balances solubility and charge transport in conjugated polymers
Supports solution-processable device fabrication
Design parameter for high-performance polymers
Organic Electronics Photovoltaics Conjugated Polymers

Optimal Research and Industrial Applications for 1-Bromo-5-butylundecane


Controlled Mono-Alkylation in Complex Molecule Synthesis

In pharmaceutical and agrochemical intermediate synthesis, where selective introduction of a lipophilic group is required, 1-Bromo-5-butylundecane is the preferred reagent. Its inherent steric hindrance minimizes the risk of unwanted di-alkylation, leading to cleaner reaction profiles and higher yields of the desired mono-alkylated product compared to linear alkyl bromides. This simplifies downstream purification, reduces waste, and improves process economy [1].

Synthesis of Solution-Processable Semiconducting Polymers

For researchers developing organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) devices, 1-Bromo-5-butylundecane is a key building block for installing optimized solubilizing side chains on conjugated backbones. Its specific branched structure provides the necessary solubility in organic solvents for device fabrication via printing or coating, while its bulk ensures that the resulting polymer films retain the ordered morphology required for efficient charge transport, a critical performance parameter .

Development of Advanced Surfactants and Ionic Liquids

The branched, hydrophobic 5-butylundecane chain is an ideal scaffold for creating novel surfactants with unique aggregation behavior or for tuning the properties of ionic liquids. When used as a precursor for quaternary ammonium or imidazolium bromide salts, the branched chain can impart lower viscosity and melting points compared to linear chain analogs, enhancing the utility of the resulting ionic liquids as solvents or electrolytes [2]. This is particularly valuable in applications requiring low-viscosity, hydrophobic ionic liquids.

Application
Selection Property
Validation Focus
Selective mono-alkylation studies
Steric hindrance moderation
Mono-functionalization yield and purity
Solution-processable polymer design
Side-chain solubility engineering
Film morphology and charge mobility characterization
Branched-chain surfactant and ionic liquid research
Branching-dependent phase behavior
Aggregation and solvation property evaluation

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